An In-Depth Technical Guide to 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Cornerstone for Kinase Inhibitor Drug Discovery
An In-Depth Technical Guide to 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Cornerstone for Kinase Inhibitor Drug Discovery
This guide provides a comprehensive technical overview of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a pivotal heterocyclic intermediate in the development of targeted therapeutics. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into its synthesis, chemical properties, and profound applications in medicinal chemistry, with a particular focus on its role as a scaffold for potent kinase inhibitors.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, structurally mimicking the purine ring of adenine, a fundamental component of adenosine triphosphate (ATP).[1] This structural similarity allows derivatives of this scaffold to act as competitive inhibitors of ATP-binding sites in a variety of enzymes, most notably protein kinases.[1][2] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases.[3]
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a crucial building block for the synthesis of a multitude of kinase inhibitors. The iodine atom at the 5-position provides a reactive handle for introducing a wide range of substituents through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[4]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₆H₅IN₄ | [5] |
| Molecular Weight | 260.04 g/mol | [5] |
| CAS Number | 163622-50-2 | [5] |
| Appearance | White to brown powder or crystals | [6] |
| Purity (Typical) | >95.0% (HPLC) | [7] |
Characterization Data:
While comprehensive spectral data for the parent compound is dispersed across various sources describing its use in further synthesis, the following represents typical characterization expectations:
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¹H NMR (DMSO-d₆): Expect signals corresponding to the pyrrole and pyrimidine protons, as well as the amine protons.
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¹³C NMR (DMSO-d₆): Resonances for the six carbon atoms of the bicyclic system.
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Mass Spectrometry (HRMS): The calculated exact mass is 259.95589 Da.[5] Experimental values should be in close agreement.
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Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the amine and pyrrole, C=N and C=C stretching of the aromatic rings.
Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Detailed Protocol
The most common and direct method for the synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine is the electrophilic iodination of the parent compound, 7H-pyrrolo[2,3-d]pyrimidin-4-amine (also known as 7-deazaadenine).
Reaction Scheme
Caption: Electrophilic iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Step-by-Step Experimental Protocol
This protocol is a synthesized methodology based on literature precedents.[4]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1 equivalent).
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Solvent Addition: Add a suitable dry solvent such as N,N-Dimethylformamide (DMF) or chloroform (CHCl₃) to dissolve or suspend the starting material.
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Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 - 1.5 equivalents) portion-wise to the reaction mixture.
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Reaction Conditions: Stir the mixture at room temperature or heat to reflux for a period of 2 to 12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF is used as the solvent, it can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water.
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Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane as the eluent, to afford 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a solid.
Mechanism of Action: A Scaffold for ATP-Competitive Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine scaffold of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives is key to their biological activity. As an isostere of adenine, it can bind to the ATP-binding pocket of kinases. The nitrogen atoms in the pyrimidine ring often form crucial hydrogen bonds with the hinge region of the kinase, a conserved structural motif that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
Caption: A generalized workflow for determining the in vitro kinase inhibitory activity.
A common method for assessing kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate by a recombinant kinase in the presence of the test compound. The half-maximal inhibitory concentration (IC₅₀) is then determined, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. [8]
Cell-Based Assay Workflow
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Cell Culture: Culture relevant human cell lines (e.g., cancer cell lines for oncology targets, immune cells for inflammatory targets) under standard conditions.
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Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
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Cell Viability/Proliferation Assay: Assess the effect of the compound on cell growth using assays such as the MTT assay, which measures mitochondrial dehydrogenase activity in living cells. [9]4. Apoptosis Assay: To determine if the compound induces programmed cell death, techniques like flow cytometry with Annexin V/Propidium Iodide staining can be employed to quantify apoptotic and necrotic cells. [10]5. Target Engagement/Pathway Analysis: Western blotting or other immunoassays can be used to measure the phosphorylation status of the target kinase and downstream signaling proteins to confirm that the compound is hitting its intended target in a cellular context.
Conclusion
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a highly valuable and versatile building block in modern medicinal chemistry. Its structural resemblance to adenine, coupled with the synthetic tractability afforded by the iodo substituent, has enabled the development of a multitude of potent and selective kinase inhibitors. The clinical success of Tofacitinib stands as a testament to the therapeutic potential of the pyrrolo[2,3-d]pyrimidine scaffold. As our understanding of kinase biology continues to expand, this humble yet powerful molecule is poised to remain at the forefront of the quest for novel targeted therapies for a wide range of human diseases.
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